molecular formula C11H7F3N2O4 B086211 Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate CAS No. 13544-05-3

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Cat. No. B086211
CAS RN: 13544-05-3
M. Wt: 288.18 g/mol
InChI Key: HDRIGUQRECFCAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of compounds related to methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate shows diverse approaches. For example, one study described the synthesis of related compounds through the E and Z geometrical isomers, demonstrating no significant difference in herbicidal effects between the isomers on broadleaf weeds in soybeans (Hayashi & Kouji, 1990). Another approach involved the Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, offering a mild and racemization-free method (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been investigated through various techniques. For instance, X-ray crystallography was used to elucidate the molecular structure of a synthesized compound, revealing detailed interactions within the crystal structure (Mao et al., 2015). Such analyses are crucial for understanding the three-dimensional arrangement of atoms in these molecules.

Chemical Reactions and Properties

Chemical reactions involving methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate derivatives have been explored, highlighting the compound's reactivity. A study demonstrated the synthesis of novel compounds through radical-mediated transformations, showcasing the compound's versatility in chemical synthesis (Pan, Zhang, & Zhu, 2015).

Physical Properties Analysis

The physical properties of compounds closely related to methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate, such as solvatochromism, have been studied. These properties are significant for applications in materials science and chemical sensing (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of similar compounds have been analyzed through studies on their reactivity and applications in synthesis. For instance, the cleavage and rearrangement reactions of azopropionanilides have provided insights into the chemical behavior and potential applications of these compounds (Barrett, El-Abadelah, & Hargreaves, 1970).

Scientific Research Applications

Chemical Synthesis and Reactions

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate and compounds with similar structures have been extensively studied for their chemical reactions and potential applications in various fields, including organic synthesis and materials science. The reactions of nitrothiophens and their derivatives under different conditions reveal the versatility of these compounds in chemical synthesis. For instance, studies have shown the limitations and scope of SN(AEAE) reactions in thienylalkyl derivatives, highlighting the reactivity and potential applications of these compounds in creating complex molecular structures (Newcombe & Norris, 1981).

Additionally, the synthesis of 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the development of selective androgen receptor modulators, showcases the importance of such chemical structures in pharmaceutical research. This synthesis process involves multiple steps, including a Nenitzescu reaction, demonstrating the compound's role in facilitating the production of medically relevant molecules (Boros, Kaldor, & Turnbull, 2011).

Herbicidal Activity

The herbicidal properties of certain isomers of methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate have been explored, with studies focusing on their effectiveness against broadleaf weeds. Research on compounds such as AKH-7088, which share structural similarities, has shown that these molecules can be effective herbicides, offering potential applications in agriculture (Hayashi & Kouji, 1990).

Material Science and Photoreactivity

In material science, the photoreactivity of compounds like flutamide, which share functional groups with methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate, has been studied. These investigations provide insights into how such compounds react under UV light, revealing potential applications in developing materials sensitive to light or in studying the stability of pharmaceuticals under exposure to sunlight (Watanabe, Fukuyoshi, & Oda, 2015).

Safety And Hazards

The safety information available indicates that “Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4/c1-20-10(17)8(5-15)7-3-2-6(11(12,13)14)4-9(7)16(18)19/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRIGUQRECFCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379535
Record name methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

CAS RN

13544-05-3
Record name Methyl α-cyano-2-nitro-4-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13544-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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